molecular formula C7H9BrO2 B13950832 4-(Bromomethyl)-3-ethylfuran-2(5H)-one

4-(Bromomethyl)-3-ethylfuran-2(5H)-one

Cat. No.: B13950832
M. Wt: 205.05 g/mol
InChI Key: SWORCBOWBJLFPI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a bromomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethylfuran-2(5H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-ethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include methyl derivatives or alcohols.

Scientific Research Applications

4-(Bromomethyl)-3-ethylfuran-2(5H)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-ethylfuran-2(5H)-one is unique due to its furan ring structure, which imparts distinct reactivity and properties compared to other bromomethyl compounds. Its combination of bromomethyl and ethyl groups provides versatility in various synthetic applications.

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

3-(bromomethyl)-4-ethyl-2H-furan-5-one

InChI

InChI=1S/C7H9BrO2/c1-2-6-5(3-8)4-10-7(6)9/h2-4H2,1H3

InChI Key

SWORCBOWBJLFPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)CBr

Origin of Product

United States

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